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Compound of Interest

Compound Name: 1,5-Diazacyclooctane

Cat. No.: B3191712 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 1,5-
diazacyclooctane (also known as 1,5-diazocane), a key heterocyclic compound with

applications in coordination chemistry and as a building block in organic synthesis. This

document is intended for researchers, scientists, and professionals in drug development who

require a thorough understanding of the structural elucidation of this molecule through nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS).

Introduction to 1,5-Diazacyclooctane
1,5-Diazacyclooctane (C₆H₁₄N₂) is a cyclic diamine with a molecular weight of 114.19 g/mol .

[1][2] Its structure, consisting of an eight-membered ring with two nitrogen atoms at positions 1

and 5, allows for flexible conformations and makes it an interesting ligand in coordination

chemistry.[1] Accurate interpretation of its spectroscopic data is paramount for confirming its

synthesis and for studying its interactions in various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1,5-
diazacyclooctane, both ¹H and ¹³C NMR provide critical information about its chemical

environment.

¹H NMR Spectroscopy
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The proton NMR spectrum of 1,5-diazacyclooctane is influenced by the solvent and the

protonation state of the nitrogen atoms. In a non-coordinating solvent, the spectrum is relatively

simple, reflecting the molecule's symmetry.

Experimental Protocol: A solution of 1,5-diazacyclooctane is prepared in a deuterated solvent,

such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), typically at a concentration of 5-10

mg/mL. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or

higher.

Data Interpretation: In D₂O, the dihydrobromide salt of 1,5-diazacyclooctane exhibits two main

signals:

A multiplet at δ 3.36–3.31 ppm, corresponding to the eight protons on the carbons adjacent

to the nitrogen atoms (C1-H, C3-H, C4-H, C6-H).

A multiplet at δ 2.22–2.16 ppm, attributed to the four protons on the carbons at the 2 and 5

positions (C2-H, C5-H).

The signal for the N-H protons is typically broad and may exchange with residual water in the

solvent, often appearing as a broad singlet.

Table 1: ¹H NMR Data for 1,5-Diazacyclooctane Dihydrobromide in D₂O

Chemical Shift (δ) ppm Multiplicity Assignment

3.36–3.31 m C1-H, C3-H, C4-H, C6-H

2.22–2.16 m C2-H, C5-H

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due

to the symmetry of 1,5-diazacyclooctane, the number of signals is reduced.

Experimental Protocol: The sample is prepared as described for ¹H NMR. A proton-decoupled

¹³C NMR spectrum is typically acquired on a spectrometer operating at 75 MHz or higher.
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Data Interpretation: For the dihydrobromide salt in D₂O, the spectrum shows two distinct

signals:

A signal at δ 43.8 ppm, assigned to the four carbons adjacent to the nitrogen atoms (C1, C3,

C4, C6).

A signal at δ 20.8 ppm, corresponding to the two carbons at positions 2 and 5 (C2, C5).

Table 2: ¹³C NMR Data for 1,5-Diazacyclooctane Dihydrobromide in D₂O

Chemical Shift (δ) ppm Assignment

43.8 C1, C3, C4, C6

20.8 C2, C5

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: The IR spectrum of 1,5-diazacyclooctane can be obtained using a

neat liquid film between salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a

solid. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Interpretation: The key characteristic absorption bands for 1,5-diazacyclooctane are:

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H

stretching vibrations of the secondary amine groups. The broadening is due to hydrogen

bonding.

C-H Stretching: Absorptions in the 2850-2960 cm⁻¹ region are due to the symmetric and

asymmetric stretching vibrations of the C-H bonds in the methylene groups.

N-H Bending: A band around 1590-1650 cm⁻¹ can be attributed to the N-H bending vibration.

C-N Stretching: The C-N stretching vibration typically appears in the 1020-1250 cm⁻¹ range.
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Table 3: Characteristic IR Absorption Bands for 1,5-Diazacyclooctane

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300-3500 (broad) Stretch N-H

2850-2960 Stretch C-H (sp³)

1590-1650 Bend N-H

1020-1250 Stretch C-N

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: A dilute solution of 1,5-diazacyclooctane in a suitable volatile solvent is

introduced into the mass spectrometer. Electron ionization (EI) is a common method for

generating the mass spectrum.

Data Interpretation:

Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z)

of 114, corresponding to the molecular weight of 1,5-diazacyclooctane (C₆H₁₄N₂⁺).[1]

Fragmentation Pattern: The fragmentation of cyclic amines is often initiated by the cleavage

of the C-C bond adjacent to the nitrogen atom (α-cleavage). Common fragments would result

from the loss of alkyl radicals. Due to the presence of two nitrogen atoms, complex

rearrangement and fragmentation pathways can be expected.

Table 4: Expected Mass Spectrometry Data for 1,5-Diazacyclooctane

m/z Interpretation

114 Molecular Ion (M⁺)

< 114 Fragment Ions
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 1,5-
diazacyclooctane.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1,5-
diazacyclooctane.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the

identification and structural confirmation of 1,5-diazacyclooctane. A thorough understanding of

the principles behind NMR, IR, and MS, as well as the specific data for this molecule, is

essential for any researcher working with this versatile compound. The provided protocols and

data interpretations serve as a valuable resource for ensuring the identity and purity of 1,5-
diazacyclooctane in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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